molecular formula C7H11BrF3NO B13973460 (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine

Cat. No.: B13973460
M. Wt: 262.07 g/mol
InChI Key: MBLDSOWSTMASMX-LURJTMIESA-N
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Description

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a bromoethoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a bromoethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolidine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-chloroethoxy)-1-(trifluoromethyl)pyrrolidine
  • (S)-3-(2-bromoethoxy)-1-(methyl)pyrrolidine
  • (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

Uniqueness

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the combination of the bromoethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C7H11BrF3NO

Molecular Weight

262.07 g/mol

IUPAC Name

(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2/t6-/m0/s1

InChI Key

MBLDSOWSTMASMX-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1OCCBr)C(F)(F)F

Canonical SMILES

C1CN(CC1OCCBr)C(F)(F)F

Origin of Product

United States

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